molecular formula C24H26Cl2N2O3 B265371 5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265371
M. Wt: 461.4 g/mol
InChI Key: VDEBXGZUZYZFGQ-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as Ro 31-7453, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrrolone derivatives and has shown promise in various applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one 31-7453 is not fully understood, but it is believed to act as a selective inhibitor of the proteasome. The proteasome is a complex protein complex that plays a key role in the degradation of intracellular proteins. Inhibition of the proteasome can lead to the accumulation of misfolded or damaged proteins, which can lead to cellular dysfunction and death. This compound 31-7453 has been shown to selectively inhibit the proteasome without affecting other cellular processes.
Biochemical and Physiological Effects
This compound 31-7453 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound 31-7453 can induce apoptosis (programmed cell death) in cancer cells and can inhibit the proliferation of various cancer cell lines. In vivo studies have shown that this compound 31-7453 can reduce tumor growth in animal models of cancer. This compound 31-7453 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases and can improve cognitive function in aged animals.

Advantages and Limitations for Lab Experiments

5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one 31-7453 has several advantages for use in lab experiments. It has a unique chemical structure and properties that make it a useful tool in various fields of research. It is also relatively easy to synthesize and can be produced in high yields with high purity. However, there are also limitations to its use in lab experiments. This compound 31-7453 is a potent inhibitor of the proteasome, which can lead to cellular dysfunction and death. This can make it difficult to interpret the results of experiments using this compound 31-7453, as the effects observed may be due to proteasome inhibition rather than the specific biological process being studied.

Future Directions

There are several future directions for the study of 5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one 31-7453. One potential direction is the development of new cancer therapies based on this compound 31-7453. It has been shown to have potent antitumor activity and may be useful in the treatment of various types of cancer. Another potential direction is the study of this compound 31-7453 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects and may be useful in slowing the progression of these diseases. Additionally, the study of this compound 31-7453 in immunology may lead to the development of new therapies for autoimmune diseases. Overall, the unique chemical structure and properties of this compound 31-7453 make it a promising compound for future research in various fields of study.

Synthesis Methods

5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one 31-7453 can be synthesized using a multistep process involving the reaction of 3,4-dichlorophenylacetic acid with ethyl oxalyl chloride to form an intermediate compound. This intermediate is then reacted with diethylamine and 4-methylbenzoyl chloride to produce the final product. The synthesis method has been optimized to produce high yields of this compound 31-7453 with high purity.

Scientific Research Applications

5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one 31-7453 has been studied for its potential use in scientific research due to its unique chemical structure and properties. It has been shown to have potential applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound 31-7453 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound 31-7453 has been shown to have antitumor activity and may be useful in the development of new cancer therapies. In immunology, this compound 31-7453 has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.

properties

Molecular Formula

C24H26Cl2N2O3

Molecular Weight

461.4 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H26Cl2N2O3/c1-4-27(5-2)12-13-28-21(17-10-11-18(25)19(26)14-17)20(23(30)24(28)31)22(29)16-8-6-15(3)7-9-16/h6-11,14,21,29H,4-5,12-13H2,1-3H3/b22-20+

InChI Key

VDEBXGZUZYZFGQ-LSDHQDQOSA-N

Isomeric SMILES

CC[NH+](CC)CCN1C(/C(=C(/C2=CC=C(C=C2)C)\[O-])/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)C)[O-])C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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